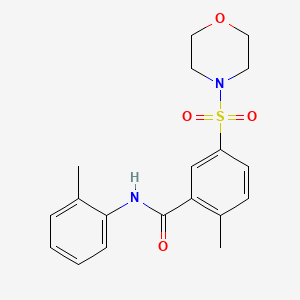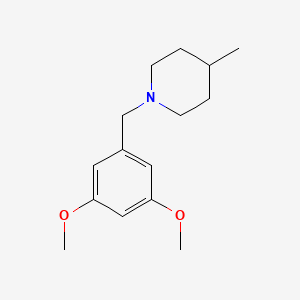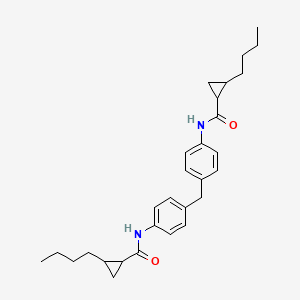
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNSB is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to work by inhibiting various enzymes and pathways involved in cancer cell growth, angiogenesis, and amyloid beta production. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit angiogenesis. In animal models of Alzheimer's disease, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce amyloid beta levels in the brain. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications in various fields of research. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have anticancer, anti-angiogenic, and neuroprotective effects, making it a promising compound for further study. However, one limitation of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and neuropathic pain. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Synthesemethoden
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multistep process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoic acid. The resulting compound is then reacted with 2-methylphenylamine to form 2-methyl-N-(2-methylphenyl)benzamide. Finally, the addition of morpholine and sulfonyl chloride to the previous compound yields 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-8-16(26(23,24)21-9-11-25-12-10-21)13-17(14)19(22)20-18-6-4-3-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKTQAXOKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)

![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)


![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)